(1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine
Description
Contextualization of Chiral Dihydroindenamines in Chemical Research
Chiral 1-aminoindanes are a privileged structural motif found in numerous biologically active compounds and are pivotal intermediates in the synthesis of various pharmaceuticals. Their rigid bicyclic framework and the presence of a primary amine group make them valuable for creating ligands for asymmetric catalysis and for introducing key pharmacophoric features into drug candidates. The development of efficient and selective methods for synthesizing chiral 1-aminoindanes is, therefore, an area of significant interest in organic chemistry. sigmaaldrich.com
Stereochemical Significance of the (1S) Configuration
Chirality, the property of non-superimposable mirror images, is a fundamental concept in chemistry, particularly in the context of biological systems. bldpharm.com For a molecule like 6-Bromo-2,3-dihydro-1H-inden-1-amine, the carbon atom to which the amine group is attached is a stereocenter because it is bonded to four different groups. This gives rise to two enantiomers: (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine and its mirror image, the (R)-enantiomer.
The specific (1S) configuration dictates the three-dimensional arrangement of the atoms in space. This precise spatial orientation is critical as it governs how the molecule interacts with other chiral molecules, such as enzymes and receptors in the body. The biological activity of the two enantiomers of a chiral drug can differ significantly, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even cause undesirable side effects. Therefore, the ability to synthesize a single enantiomer, such as the (1S) form, is of paramount importance.
Overview of Research Trajectories for Bromo-Substituted Indenamines
The presence of a bromine atom on the aromatic ring of an indenamine opens up a wide range of possibilities for further chemical modifications. The bromine atom can be readily transformed into other functional groups through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of diverse substituents, enabling the synthesis of a library of compounds for structure-activity relationship (SAR) studies in drug discovery.
Research in this area often focuses on leveraging the bromo-substituent to construct more complex molecules. For instance, bromo-substituted indene (B144670) derivatives have been investigated for their potential as cholinesterase inhibitors, which are relevant in the treatment of Alzheimer's disease. Furthermore, the development of practical and scalable syntheses for bromo-substituted chiral amines is a continuous effort, as these compounds serve as key intermediates for important pharmaceuticals. A notable example is the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, a crucial fragment for the HIV-1 capsid inhibitor Lenacapavir, underscoring the industrial relevance of bromo-functionalized heterocyclic amines.
Synthetic Approaches
The synthesis of enantiomerically pure this compound can be approached in several ways, primarily through the resolution of a racemic mixture or by direct asymmetric synthesis.
A common strategy involves the initial synthesis of racemic 6-bromo-2,3-dihydro-1H-inden-1-amine, which can be prepared from the corresponding ketone, 6-bromo-2,3-dihydro-1H-inden-1-one. This ketone can be synthesized from 6-bromo-indane-1-carboxylic acid. prepchem.com The racemic amine can then be separated into its individual enantiomers.
A well-established method for this separation is chiral resolution, which utilizes a chiral resolving agent to form diastereomeric salts that have different solubilities and can be separated by crystallization. A Chinese patent (CN105130824A) describes a similar resolution for 5-bromo-1-aminoindane using D-mandelic acid as the resolving agent to isolate the (S)-enantiomer with high enantiomeric excess. google.com This process involves reacting the racemic amine with the chiral acid to form diastereomeric salts, followed by fractional crystallization to separate them. The desired enantiomer is then liberated from the salt by treatment with a base.
Modern synthetic efforts are increasingly focused on catalytic asymmetric methods to directly obtain the desired enantiomer, thus avoiding the need for resolution. One such approach is the catalytic asymmetric iminium ion cyclization of 2-alkenylbenzaldimines using a chiral Brønsted acid catalyst. rsc.org This method allows for the direct formation of chiral 1-aminoindenes with high enantioselectivity. While not specifically demonstrated for the 6-bromo derivative, this represents a cutting-edge research direction for accessing such compounds.
Structure
3D Structure
Properties
IUPAC Name |
(1S)-6-bromo-2,3-dihydro-1H-inden-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,9H,2,4,11H2/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPHONQIBOZOHL-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C([C@H]1N)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity Profiles and Transformational Chemistry of 1s 6 Bromo 2,3 Dihydro 1h Inden 1 Amine
Chemical Transformations Involving the Amine Functionality
The primary amine group in (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine is a nucleophilic center that readily participates in a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.
Oxidation Reactions and Derivative Formation
While direct oxidation of the primary amine to functional groups like nitroso or nitro compounds can be challenging and often requires specific reagents to avoid side reactions, the amine functionality serves as a precursor for the synthesis of various oxidized derivatives. For instance, the amine can be transformed into other nitrogen-containing functional groups which can then be further manipulated.
N-Alkylation and N-Acylation Reactions
N-Alkylation: The nitrogen atom of the primary amine possesses a lone pair of electrons, rendering it nucleophilic and susceptible to alkylation by alkyl halides. This reaction, a type of nucleophilic aliphatic substitution, leads to the formation of secondary and tertiary amines. However, polyalkylation is a common side reaction. To achieve mono-alkylation, a competitive deprotonation/protonation strategy can be employed, where the reactant primary amine is selectively deprotonated to react, while the newly formed, more basic secondary amine remains protonated and less reactive. The use of bulky alkylating agents can also favor mono-alkylation due to steric hindrance.
| Reactant 1 | Reactant 2 | Base | Solvent | Product | Selectivity |
| This compound | Alkyl Halide (e.g., CH₃I) | Mild Base (e.g., K₂CO₃) | Acetonitrile | N-alkyl-(1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine | Dependent on stoichiometry and reaction conditions |
| This compound | Alkyl Halide (e.g., Benzyl Bromide) | Triethylamine | DMF | N-benzyl-(1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine | Good for mono-alkylation with controlled conditions |
N-Acylation: The amine group readily reacts with acylating agents such as acyl chlorides and acid anhydrides to form stable amide derivatives. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. N-acylation is a robust and widely used transformation for the protection of the amine group or for the introduction of various functional moieties.
| Reactant 1 | Acylating Agent | Base | Solvent | Product |
| This compound | Acetyl Chloride | Pyridine | Dichloromethane | N-((1S)-6-Bromo-2,3-dihydro-1H-inden-1-yl)acetamide |
| This compound | Benzoyl Chloride | Triethylamine | THF | N-((1S)-6-Bromo-2,3-dihydro-1H-inden-1-yl)benzamide |
Formation of Amine-Derived Functional Groups
The primary amine of this compound can be converted into a variety of other functional groups. A significant transformation is the formation of sulfonamides through reaction with sulfonyl chlorides. This reaction is fundamental in the synthesis of many pharmaceutical compounds.
| Reactant 1 | Sulfonylating Agent | Base | Product |
| This compound | Benzenesulfonyl Chloride | Pyridine | N-((1S)-6-Bromo-2,3-dihydro-1H-inden-1-yl)benzenesulfonamide |
| This compound | p-Toluenesulfonyl Chloride | NaOH (aq) | N-((1S)-6-Bromo-2,3-dihydro-1H-inden-1-yl)-4-methylbenzenesulfonamide |
Reactivity of the Bromo Substituent on the Indene (B144670) Ring
The bromine atom attached to the aromatic ring of the indene core is a versatile handle for a range of carbon-carbon and carbon-heteroatom bond-forming reactions, significantly expanding the synthetic utility of the parent molecule.
Nucleophilic Aromatic Substitution Pathways
Direct nucleophilic aromatic substitution (SNAr) of the bromo group is generally difficult due to the electron-rich nature of the benzene ring. However, such reactions can be facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group, which are absent in this molecule. More commonly, the bromo substituent is replaced through transition-metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions:
Buchwald-Hartwig Amination: This powerful reaction allows for the formation of a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a base. This enables the introduction of a wide variety of amino groups at the 6-position of the indene ring. wikipedia.orgacsgcipr.orglibretexts.org
Suzuki Coupling: The Suzuki reaction involves the palladium-catalyzed cross-coupling of the aryl bromide with an organoboron compound (e.g., a boronic acid or ester). libretexts.orgnih.govtcichemicals.com This is a highly efficient method for forming a new carbon-carbon bond, allowing for the introduction of various aryl, heteroaryl, or vinyl substituents.
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. libretexts.orgorganic-chemistry.orgresearchgate.netscirp.org It is a key method for synthesizing arylalkynes.
| Reaction Type | Coupling Partner | Catalyst System | Base | Product |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., XPhos) | Strong Base (e.g., NaOtBu) | 6-Amino-substituted indane derivative |
| Suzuki Coupling | Arylboronic Acid | Pd catalyst (e.g., Pd(PPh₃)₄) | Base (e.g., K₂CO₃) | 6-Aryl-substituted indane derivative |
| Sonogashira Coupling | Terminal Alkyne | Pd catalyst (e.g., PdCl₂(PPh₃)₂) + CuI | Amine Base (e.g., Et₃N) | 6-Alkynyl-substituted indane derivative |
Reductive Dehalogenation Strategies
The bromo substituent can be removed and replaced with a hydrogen atom through reductive dehalogenation. This transformation is useful when the bromine atom has served its purpose as a directing or activating group and is no longer needed in the final target molecule. A common and efficient method for this is catalytic hydrogenation, typically using a palladium catalyst on a carbon support (Pd/C) and a hydrogen source. researchgate.net This method is generally chemoselective, leaving other functional groups intact. researchgate.net
| Reactant | Catalyst | Hydrogen Source | Solvent | Product |
| This compound | Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Ethanol | (1S)-2,3-dihydro-1H-inden-1-amine |
| This compound | Palladium on Carbon (Pd/C) | Ammonium Formate | Methanol | (1S)-2,3-dihydro-1H-inden-1-amine |
Cross-Coupling Reaction Potentials
The bromine substituent at the 6-position of the indane core makes this compound an ideal candidate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse functionalities at the aromatic ring. While specific studies on this exact molecule are limited, the reactivity of similar aryl bromides is well-documented, providing a strong basis for predicting its chemical behavior.
Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an aryl halide. It is anticipated that this compound would readily undergo Suzuki-Miyaura coupling with various aryl and heteroaryl boronic acids or their esters. Such reactions would typically be catalyzed by a palladium(0) complex with a suitable phosphine ligand, in the presence of a base. This would yield 6-aryl or 6-heteroaryl substituted (1S)-2,3-dihydro-1H-inden-1-amine derivatives, which are of significant interest in pharmaceutical research. For instance, the synthesis of 6-aryl dopamine derivatives has been successfully achieved via Suzuki cross-coupling, demonstrating the feasibility of this transformation on a similar scaffold.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for the formation of carbon-nitrogen bonds. The bromo-substituted indane could be coupled with a wide range of primary and secondary amines, anilines, and even amides. This would lead to the synthesis of N-aryl or N-heteroaryl derivatives at the 6-position of the indane ring. The choice of palladium catalyst and ligand would be crucial in achieving high yields and functional group tolerance.
Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is the reaction of choice. This compound could be coupled with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst. This would result in the formation of 6-alkynyl-2,3-dihydro-1H-inden-1-amine derivatives, which are valuable precursors for further transformations or as components in materials with interesting electronic properties.
Heck Reaction: The Heck reaction allows for the formation of carbon-carbon bonds by coupling the aryl bromide with an alkene. This would introduce a vinyl group at the 6-position of the indane core, providing a handle for further functionalization, such as polymerization or metathesis reactions.
The following interactive table summarizes the potential cross-coupling reactions for this compound based on established methodologies for similar aryl bromides.
| Cross-Coupling Reaction | Coupling Partner | Potential Product | Catalyst System (Example) |
| Suzuki-Miyaura | Arylboronic acid | 6-Aryl-2,3-dihydro-1H-inden-1-amine | Pd(PPh₃)₄ / Base (e.g., K₂CO₃) |
| Buchwald-Hartwig | Secondary Amine | 6-(Dialkylamino)-2,3-dihydro-1H-inden-1-amine | Pd₂(dba)₃ / Ligand (e.g., BINAP) / Base (e.g., NaOtBu) |
| Sonogashira | Terminal Alkyne | 6-Alkynyl-2,3-dihydro-1H-inden-1-amine | Pd(PPh₃)₂Cl₂ / CuI / Base (e.g., Et₃N) |
| Heck | Alkene | 6-Vinyl-2,3-dihydro-1H-inden-1-amine | Pd(OAc)₂ / Ligand (e.g., P(o-tol)₃) / Base (e.g., Et₃N) |
This table presents hypothetical reaction outcomes based on established chemical principles, as direct experimental data for the specified compound is not extensively available in the public domain.
Stereochemical Stability and Epimerization Processes
A critical aspect of the chemistry of this compound is the stability of its stereogenic center at the C1 position. The potential for epimerization, the conversion of one stereoisomer into its diastereomer or enantiomer, must be considered, particularly under the reaction conditions employed for cross-coupling or other transformations.
The hydrogen atom at the C1 position is benzylic and adjacent to an amino group, which can influence its acidity. Under basic conditions, which are common in many cross-coupling reactions, there is a risk of deprotonation at the C1 position to form a transient carbanion or a related species. Reprotonation of this intermediate can occur from either face, leading to racemization, the formation of an equal mixture of the (S) and (R) enantiomers.
Several factors can influence the rate of epimerization:
Base Strength: Stronger bases are more likely to induce deprotonation and subsequent epimerization. The use of milder bases in cross-coupling reactions would be preferable to preserve the stereochemical integrity of the C1 center.
Temperature: Higher reaction temperatures can provide the necessary activation energy for epimerization to occur.
Solvent: The choice of solvent can affect the stability of the intermediate carbanion and the kinetics of proton exchange. Polar aprotic solvents may facilitate epimerization.
Nature of Substituents: The electronic nature of the substituents on the aromatic ring can influence the acidity of the C1 proton.
Patents describing the racemization of 1-aminoindane often utilize strong bases like potassium tert-butoxide in polar aprotic solvents at elevated temperatures to intentionally induce epimerization, for example, to recycle an unwanted enantiomer. google.com This underscores the susceptibility of the C1 stereocenter to racemization under such conditions. Therefore, careful optimization of reaction conditions is paramount when performing transformations on this compound to avoid erosion of its enantiomeric purity.
The following table outlines factors that could potentially influence the stereochemical stability of the C1 center.
| Factor | Condition Favoring Stability | Condition Favoring Epimerization |
| Base | Weak inorganic bases (e.g., K₂CO₃, Cs₂CO₃) | Strong alkoxide bases (e.g., NaOtBu, KOtBu) |
| Temperature | Lower reaction temperatures (e.g., room temp. to 80 °C) | Elevated temperatures (e.g., >100 °C) |
| Solvent | Non-polar or weakly polar solvents | Polar aprotic solvents (e.g., DMSO, DMF) |
This table provides a qualitative assessment of factors influencing stereochemical stability based on general principles of organic chemistry and literature on related compounds.
Q & A
Q. What are the standard synthetic routes for (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine, and how can enantiomeric purity be ensured?
The synthesis typically involves bromination of a dihydroindenone precursor followed by reductive amination. For example, bromine substitution on the indene ring can be achieved via electrophilic aromatic bromination under controlled conditions (e.g., using Br₂ in acetic acid). Subsequent catalytic hydrogenation with a chiral catalyst (e.g., Rh or Ru complexes) introduces the amine group while preserving stereochemistry. Enantiomeric purity is validated using chiral HPLC or polarimetry, and crystallization of the hydrochloride salt (common in ) can further enhance purity .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy : To confirm bromine positioning and stereochemistry (¹H/¹³C NMR).
- X-ray crystallography : For absolute configuration determination, often using SHELX programs ( highlights SHELXL’s prevalence in small-molecule refinement) .
- Mass spectrometry : To verify molecular weight (e.g., 248.55 g/mol for the hydrochloride salt, as per ) .
- HPLC : For assessing purity and enantiomeric excess (e.g., chiral stationary phases).
Q. What are the primary research applications of this compound?
It serves as a chiral building block in medicinal chemistry for synthesizing bioactive molecules. Its bromine atom enables further functionalization (e.g., Suzuki couplings), while the amine group facilitates interactions with biological targets (e.g., enzymes or receptors). notes similar brominated indenamines are studied for their binding mechanisms and therapeutic potential .
Q. How should this compound be handled and stored to ensure stability?
Store as a hydrochloride salt (improves stability) at 2–8°C in airtight, light-protected containers. emphasizes avoiding hygroscopic conditions and using desiccants . For solutions, use anhydrous solvents (e.g., DMF or DMSO) and aliquot to prevent repeated freeze-thaw cycles.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
- Catalyst screening : Test chiral catalysts (e.g., BINAP-Ru complexes) to enhance enantioselectivity.
- Solvent optimization : Polar aprotic solvents (e.g., THF) may improve reaction kinetics.
- Temperature control : Lower temperatures (0–5°C) during bromination reduce side reactions.
- Workflow integration : Use flow chemistry for continuous bromination and hydrogenation steps, as suggested in ’s multi-step synthesis protocols .
Q. What structural analogs of this compound exhibit distinct biological activities, and how do halogen substitutions influence reactivity?
’s comparative table shows:
- Chlorine substitution : Increases electrophilicity but reduces metabolic stability.
- Fluorine substitution : Enhances binding affinity due to electronegativity and hydrogen-bonding potential.
- Iodine substitution : Improves radiolabeling potential but may reduce solubility. SAR studies should prioritize halogen positioning (para vs. meta) and steric effects .
Q. How can crystallographic data resolve contradictions in reported stereochemical assignments?
SHELXL ( ) is widely used for refining crystal structures. Discrepancies may arise from twinning or poor data resolution. Advanced strategies include:
Q. What in vitro/in vivo models are suitable for evaluating this compound’s bioactivity?
- Enzyme inhibition assays : Target kinases or GPCRs using fluorescence polarization.
- Cell-based models : Assess cytotoxicity or uptake in cancer cell lines (e.g., HeLa or HepG2).
- Rodent pharmacokinetics : Study bioavailability and metabolite profiling ( warns against human/animal administration without regulatory approval) .
Q. How do solvent polarity and pH affect the compound’s stability in solution?
- Polar solvents : Acetonitrile or methanol may stabilize the amine via hydrogen bonding.
- Acidic conditions (pH < 3) : Protonate the amine, reducing nucleophilic degradation.
- Avoid aqueous buffers at neutral pH : Risk of hydrolysis or oxidation ( notes similar indenones require inert atmospheres) .
Q. What computational tools can predict interactions between this compound and biological targets?
- Molecular docking (AutoDock Vina) : To screen binding affinities with protein structures (e.g., PDB entries).
- MD simulations (GROMACS) : Assess binding stability over time.
- QSAR models : Correlate substituent effects (e.g., halogen size) with activity (’s PubChem data aids parameterization) .
Methodological Notes for Data Contradictions
- Synthetic yields : Variability may stem from impure starting materials or moisture-sensitive intermediates. Always report reaction conditions (e.g., catalyst loading, solvent grade).
- Biological activity discrepancies : Compare assay protocols (e.g., ATP concentration in kinase assays) and cell passage numbers.
- Crystallographic disagreements : Cross-validate with spectroscopic data (e.g., NOESY for stereochemistry).
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
